molecular formula C8H13ClN2 B1482522 4-(chloromethyl)-3-isobutyl-1H-pyrazole CAS No. 2092239-94-4

4-(chloromethyl)-3-isobutyl-1H-pyrazole

Cat. No.: B1482522
CAS No.: 2092239-94-4
M. Wt: 172.65 g/mol
InChI Key: FCGMMPFSCBHSLG-UHFFFAOYSA-N
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Description

Structural Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound belongs to the broader classification of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, specifically within the pyrazole family. The compound exhibits a characteristic pyrazole ring structure, where nitrogen atoms occupy positions 1 and 2 of the five-membered aromatic system. The molecular framework consists of a pyrazole core with two distinct substituents: a chloromethyl group (-CH2Cl) attached at position 4 and an isobutyl group ((CH3)2CHCH2-) connected at position 3.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic structures. The base name "pyrazole" identifies the five-membered ring containing two nitrogen atoms, while the positional descriptors "4-(chloromethyl)" and "3-isobutyl" specify the locations and types of substituents attached to the ring. The "1H" designation indicates that the compound exists in a tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the pyrazole ring.

Structural analysis reveals that the compound possesses specific geometric characteristics that influence its chemical behavior. The pyrazole ring maintains planarity typical of aromatic systems, while the isobutyl substituent introduces branching that affects molecular conformation and intermolecular interactions. The chloromethyl group provides a reactive site for nucleophilic substitution reactions, making this compound particularly valuable as an intermediate in synthetic chemistry.

Structural Parameter Value Significance
Molecular Formula C8H10ClN2 Defines atomic composition
Molecular Weight 172.66 g/mol Determines physical properties
Chemical Abstracts Service Number 2090943-21-6 Unique chemical identifier
Ring System Five-membered heterocycle Aromatic stability
Substituent Positions 3-isobutyl, 4-chloromethyl Reactivity pattern

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces back to the late 19th century, with foundational work establishing the synthetic methodologies that would eventually enable the preparation of complex derivatives like this compound. In 1898, German chemist Hans von Pechmann developed a classical method for pyrazole synthesis using acetylene and diazomethane, establishing fundamental principles for heterocyclic construction. This pioneering work laid the groundwork for subsequent advances in pyrazole chemistry that would span over a century of research and development.

The evolution of pyrazole synthetic methodology continued with significant contributions from Ludwig Knorr, who in 1883 obtained the first known 5-pyrazolone through condensation of acetoacetic ester with phenylhydrazine. This discovery represented a crucial milestone in heterocyclic chemistry, demonstrating the viability of systematic approaches to pyrazole synthesis. The work of Emil Fischer and his contemporaries further advanced understanding of pyrazole reactivity and substitution patterns, providing theoretical foundations for designing more complex derivatives.

Throughout the 20th century, advances in synthetic organic chemistry enabled the development of increasingly sophisticated pyrazole derivatives. The introduction of halogenation methods and selective substitution reactions allowed chemists to access compounds like this compound with precise substitution patterns. Modern synthetic approaches utilize advanced reagents and reaction conditions to achieve regioselective introduction of functional groups, enabling the preparation of pyrazole derivatives with specific structural features tailored for particular applications.

Contemporary research in pyrazole chemistry continues to build upon these historical foundations, with emphasis on developing efficient synthetic routes and exploring novel applications. The synthesis of this compound represents the culmination of decades of methodological development in heterocyclic chemistry, combining classical synthetic principles with modern technical capabilities to produce compounds of significant scientific and practical interest.

Historical Period Key Development Impact on Pyrazole Chemistry
1883 Knorr synthesis of 5-pyrazolone Established condensation methodology
1889 Buchner discovery of pyrazole First synthesis through decarboxylation
1898 Pechmann method Classical acetylene-diazomethane route
Modern era Selective halogenation Enabled complex derivatives like target compound

Positional Isomerism in Halogenated Pyrazole Derivatives

Positional isomerism in halogenated pyrazole derivatives represents a fundamental aspect of structural chemistry that significantly influences the properties and applications of compounds like this compound. The pyrazole ring system provides multiple positions for substitution, creating opportunities for isomeric compounds with identical molecular formulas but different substitution patterns. In the case of chloromethyl-substituted pyrazoles, the position of the chloromethyl group dramatically affects chemical reactivity, physical properties, and biological activity.

The specific substitution pattern in this compound, with the chloromethyl group at position 4 and the isobutyl group at position 3, represents one possible isomeric arrangement among several potential alternatives. Related compounds such as 3-(chloromethyl)-1H-pyrazole demonstrate how positional changes influence molecular properties. The positioning of substituents affects electronic distribution within the aromatic system, influencing reactivity patterns and intermolecular interactions.

Comparative analysis of positional isomers reveals significant differences in chemical behavior. For example, 4-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole, which differs from the target compound in the position of the alkyl substituent, exhibits distinct properties despite structural similarity. These differences arise from variations in steric hindrance, electronic effects, and conformational preferences that result from different substitution patterns.

The study of related halogenated pyrazole derivatives provides insight into the influence of positional isomerism on compound properties. Research on compounds such as 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole demonstrates how multiple halogen substituents and their positions affect overall molecular behavior. These comparative studies contribute to understanding structure-activity relationships in pyrazole chemistry and guide rational design of new compounds with desired properties.

Compound Substitution Pattern Molecular Formula Key Structural Feature
This compound 3-isobutyl, 4-chloromethyl C8H10ClN2 Target compound structure
3-(Chloromethyl)-1H-pyrazole 3-chloromethyl C4H5ClN2 Simplified chloromethyl derivative
4-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole 1-isopropyl, 4-chloromethyl C7H11ClN2 Alternative alkyl positioning
5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole Multiple chlorine substituents C11H10Cl2N2 Complex halogenation pattern

The examination of positional isomerism in halogenated pyrazole derivatives reveals the critical importance of substitution patterns in determining molecular properties. Understanding these relationships enables chemists to design and synthesize pyrazole derivatives with specific characteristics tailored for particular applications. The unique substitution pattern of this compound positions it as a valuable compound for further synthetic elaboration and application development in various fields of chemistry.

Properties

IUPAC Name

4-(chloromethyl)-5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGMMPFSCBHSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(chloromethyl)-3-isobutyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. Additionally, this compound can bind to specific proteins, influencing their activity and stability. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow the compound to modulate the function of target biomolecules effectively.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate receptors by mimicking the action of natural ligands, thereby triggering downstream signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may affect its biological activity. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting tissue repair. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range, beyond which adverse effects become predominant.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and cell cycle regulation.

Biological Activity

4-(Chloromethyl)-3-isobutyl-1H-pyrazole is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. This compound has garnered attention due to its unique structural features, including a chloromethyl group and an isobutyl substituent, which may influence its biological activity. Research has indicated that pyrazole derivatives often exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

The synthesis of this compound typically involves several methods, including:

  • Nucleophilic substitution reactions where the chloromethyl group can react with nucleophiles.
  • Condensation reactions with appropriate precursors to form the pyrazole ring.

The specific reaction conditions can significantly affect the yield and purity of the synthesized compound.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this pyrazole derivative exhibits antimicrobial effects against a range of pathogens. For example, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in medicinal chemistry.
  • Anti-inflammatory Effects : Similar to other pyrazole derivatives, this compound may possess anti-inflammatory properties. This is particularly relevant in developing treatments for inflammatory diseases .
  • Antitumor Potential : Some research indicates that pyrazole compounds can exhibit cytotoxic effects against cancer cell lines. While specific data on this compound's antitumor activity is limited, its structural similarities to other active pyrazoles suggest potential efficacy .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may lead to:

  • Inhibition of Enzyme Activity : The compound may bind to the active sites of enzymes, inhibiting their function.
  • Modulation of Receptor Activity : It may interact with receptors involved in various signaling pathways, potentially altering cellular responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related pyrazole compounds:

Compound NameStructure FeaturesBiological Activity
3-Methyl-1H-pyrazoleMethyl group at position 3Antimicrobial properties
4-Methyl-1H-pyrazoleMethyl group at position 4Anti-inflammatory effects
5-Acetyl-1H-pyrazoleAcetyl group at position 5Antitumor activity
3-Isobutyl-1H-pyrazoleIsobutyl group at position 3Similar biological activities

This table illustrates how slight modifications in the structure can lead to significant differences in biological activity and chemical behavior.

Scientific Research Applications

Anti-inflammatory Properties

Research highlights the significant anti-inflammatory effects of pyrazole derivatives, including 4-(chloromethyl)-3-isobutyl-1H-pyrazole. This compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Studies have shown that compounds with similar structures exhibit selective COX-2 inhibition, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. For instance, certain pyrazole derivatives have shown IC50 values as low as 0.01 µM against these cell lines, indicating potent anticancer activity . The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties as well. Pyrazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This makes them candidates for further development as antimicrobial agents .

Herbicidal Activity

This compound and its analogs have been explored for use as herbicides in agricultural settings. Their ability to selectively inhibit weed growth while being less harmful to crops positions them as valuable tools in sustainable agriculture practices .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the pyrazole ring or substituents can significantly influence biological activity. For example:

Modification Effect on Activity
Substitution at position 5Enhanced anticancer activity
Variation of the isobutyl groupImproved selectivity for COX-2

These insights guide the synthesis of new derivatives with improved pharmacological profiles.

Pyrazole Derivatives in Cancer Treatment

A study evaluating various pyrazole derivatives demonstrated that certain modifications led to increased potency against cancer cell lines, with some compounds outperforming established drugs like doxorubicin . The findings suggest that targeted modifications can yield effective new therapies.

Anti-inflammatory Research

Another significant study focused on the anti-inflammatory properties of pyrazoles, where compounds were tested in vivo using carrageenan-induced paw edema models. Results indicated that several derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs, highlighting their potential clinical relevance .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

Table 1: Substituent Profiles and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
4-(Chloromethyl)-3-isobutyl-1H-pyrazole -CH$2$Cl (4), -CH$2$CH(CH$2$CH$3$) (3) C$8$H${14}$ClN$_2$ 173.45 Reactive chloromethyl; bulky isobutyl
4-Chloro-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole -Cl (4), -OCH$2$CH(CH$2$CH$3$) (3), -CF$2$CF$_3$ (1) C${10}$H${14}$ClF$3$N$2$O 270.68 Trifluoroethyl (electron-withdrawing); ether-linked isobutoxy
4-Isopropyl-3-methyl-1H-pyrazole -CH(CH$3$)$2$ (4), -CH$_3$ (3) C$7$H${12}$N$_2$ 124.18 Smaller substituents; no halogens
Key Observations:
  • Electronic Effects : The trifluoroethyl group in ’s compound strongly withdraws electrons, lowering pKa (-1.12), whereas the target compound’s chloromethyl and isobutyl create a balance between electron withdrawal and donation, likely resulting in a pKa closer to pyrazole (~2.5) .

Physical Properties

Table 2: Comparative Physical Data
Property This compound (Calculated) 4-Chloro-3-(isobutoxymethyl)-1-(trifluoroethyl)-1H-pyrazole 4-Isopropyl-3-methyl-1H-pyrazole
Density (g/cm³) ~1.15–1.25 (estimated) 1.29 Not reported
Boiling Point (°C) ~250–270 (estimated) 271.9 Not reported
pKa ~1.5–2.0 (estimated) -1.12 ~2.5 (pyrazole baseline)
  • Density : The target’s lower estimated density compared to ’s compound reflects the absence of heavy fluorine atoms .
  • Boiling Point : The chloromethyl group’s polarity may elevate the boiling point relative to ’s simpler derivative but below ’s fluorinated compound .

Toxicity and Handling

    Preparation Methods

    Formation of the Pyrazole Core

    Industrial Production Methods

    In industrial settings, the preparation involves scaling up the above reactions with optimization for yield and purity:

    Detailed Research Findings and Reaction Schemes

    Research literature on related pyrazole derivatives provides insights into the preparation methods applicable to 4-(chloromethyl)-3-isobutyl-1H-pyrazole, especially from studies on chloromethylated pyrazoles and pyrazolecarbaldehydes.

    Chloromethylation Using Formaldehyde and HCl

    A classical approach involves the electrophilic substitution of pyrazole with chloromethyl cations generated from formaldehyde and hydrochloric acid.

    • Reaction conditions: Typically reflux in aqueous or acidic medium.
    • Yield: Moderate to good yields depending on the substrate and conditions.

    Alkylation for Isobutyl Substitution

    Isobutyl groups are introduced via nucleophilic substitution reactions using isobutyl halides and a base.

    • Base: Potassium carbonate or sodium hydride.
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Room temperature to moderate heating.

    Comparative Data Table of Key Preparation Methods

    Step Method Reagents/Conditions Yield (%) Notes
    Pyrazole Core Formation Condensation of hydrazine with β-diketone Hydrazine hydrate, β-diketone, acidic medium 70-85 Regioselective ring formation
    Chloromethylation Electrophilic substitution Formaldehyde + HCl or chloromethyl methyl ether 60-75 Requires controlled temperature
    Isobutyl Introduction Alkylation Isobutyl bromide, K2CO3, DMF 65-80 Base-mediated nucleophilic substitution
    Formylation (precursor) Vilsmeier-Haack reaction POCl3, DMF, 90-120°C 70-90 Useful for subsequent chloromethylation

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 4-(chloromethyl)-3-isobutyl-1H-pyrazole, and how can reaction conditions be optimized?

    • Methodology : The compound can be synthesized via Mannich reactions, which involve condensation of amines with aldehydes and ketones. For example, highlights the use of N,N'-bis(methoxymethyl)diaza-18-crown-6 in Mannich reactions with pyrazole derivatives. Optimize reaction conditions by varying temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., 0.5–2 mol%) to improve yield .
    • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using 1H^1H-NMR (e.g., δ 2.8–3.2 ppm for chloromethyl protons) and IR (e.g., 750–850 cm1^{-1} for C-Cl stretching) .

    Q. How should researchers handle and store this compound to ensure stability?

    • Safety Protocol : Use PPE (gloves, goggles) in a fume hood due to potential toxicity. Avoid exposure to moisture, as the chloromethyl group may hydrolyze.
    • Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Monitor stability via periodic TLC or LC-MS analysis .

    Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

    • Advanced NMR : Employ 13C^{13}C-NMR to resolve isobutyl and chloromethyl carbons (e.g., δ 40–50 ppm for CH22Cl). Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm regiochemistry .
    • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can verify molecular weight (calc. for C8_8H12_{12}ClN2_2: 187.06 g/mol) and detect isotopic Cl patterns .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported solubility data for this compound?

    • Methodology : Systematically test solubility in solvents (e.g., DMSO, THF, chloroform) using gravimetric analysis. For polar aprotic solvents, correlate results with Hansen solubility parameters. notes discrepancies in solubility profiles of analogous pyrazoles due to crystallinity variations; consider polymorph screening via X-ray diffraction .
    • Data Reconciliation : Use computational tools (e.g., COSMO-RS) to predict solubility and compare with experimental data .

    Q. What strategies improve the yield of this compound in multi-step syntheses?

    • Optimization : Employ Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, reaction time). For example, suggests using methyl ester intermediates to stabilize reactive groups during coupling steps.
    • Workup : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

    Q. How can computational modeling predict the biological activity of this compound?

    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase ( ) or cyclooxygenase (). Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) .
    • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

    Q. What are the implications of structural analogs (e.g., fluorophenyl or trifluoromethyl substitutions) for medicinal chemistry applications?

    • Case Studies : and highlight pyrazole derivatives with fluorophenyl groups showing enhanced metabolic stability and target affinity. Compare electronic effects (Cl vs. CF3_3) using Hammett constants to guide rational design .
    • Biological Testing : Screen analogs against disease-relevant assays (e.g., antimicrobial in or anti-inflammatory in ) to establish structure-activity trends .

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